molecular formula C23H18ClN3O3S2 B2626070 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394229-15-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2626070
CAS RN: 394229-15-3
M. Wt: 483.99
InChI Key: QFWNMSFLHFOZMN-WJTDDFOZSA-N
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Description

The compound is a benzothiazole derivative, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including cytotoxic and antibacterial effects .

Scientific Research Applications

Anticancer Activity

Compounds related to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study by Yılmaz et al. (2015) explored the synthesis of indapamide derivatives, including a compound with a structure closely resembling the one , showing proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015). Similarly, Alafeefy et al. (2015) developed compounds including N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides, demonstrating notable antitumor activity against various cancer cell lines (Alafeefy et al., 2015).

Synthesis Methods

Research by Saeed (2009) and Saeed and Rafique (2013) focused on the synthesis of similar compounds, highlighting efficient methods and the potential applications of these synthesized benzamides in medicinal chemistry. These methods emphasize the utility of these compounds in various chemical and biological applications (Saeed, 2009), (Saeed & Rafique, 2013).

Chemosensors

Kangnan Wang et al. (2015) studied the synthesis of coumarin benzothiazole derivatives, including compounds with structures similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide. Their research demonstrated the potential of these compounds as chemosensors for cyanide anions, suggesting their applicability in chemical detection and environmental monitoring (Wang et al., 2015).

Anti-Inflammatory Properties

Research by Kumar and Singh (2020) on compounds structurally similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide indicated potential anti-inflammatory and analgesic properties. This study showcases the possible therapeutic applications of these compounds in treating inflammation-related conditions (Kumar & Singh, 2020).

Antiviral Activity

Saeed et al. (2011) investigated N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides, which are structurally related to the compound , for their anti-HIV activity. This study opens up avenues for the development of new antiviral agents targeting specific viral infections (Saeed et al., 2011).

Mechanism of Action

The mechanism of action of benzothiazoles depends on their specific biological activity. For example, some benzothiazoles have been found to inhibit certain enzymes, while others can intercalate into DNA .

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S2/c1-26-20-11-8-17(24)14-21(20)31-23(26)25-22(28)16-6-9-18(10-7-16)32(29,30)27-13-12-15-4-2-3-5-19(15)27/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNMSFLHFOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

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